4-Morpholinobutanoic acid hydrochloride 4-Morpholinobutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 39493-84-0
VCID: VC3853610
InChI: InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H
SMILES: C1COCCN1CCCC(=O)O.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

4-Morpholinobutanoic acid hydrochloride

CAS No.: 39493-84-0

Cat. No.: VC3853610

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholinobutanoic acid hydrochloride - 39493-84-0

Specification

CAS No. 39493-84-0
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name 4-morpholin-4-ylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H
Standard InChI Key GQWYWIYUQZVZAV-UHFFFAOYSA-N
SMILES C1COCCN1CCCC(=O)O.Cl
Canonical SMILES C1COCCN1CCCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(4-morpholinyl)butanoic acid hydrochloride, reflecting its structural composition: a butanoic acid backbone substituted with a morpholine ring at the fourth carbon and a hydrochloride salt group . The molecular formula C8H16ClNO3\text{C}_8\text{H}_{16}\text{ClNO}_3 distinguishes it from its free acid counterpart, 4-morpholinobutanoic acid (CAS 5807-09-0), which lacks the chloride ion .

Structural Features and Stereochemistry

The compound’s structure combines a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—with a four-carbon carboxylic acid chain. The hydrochloride salt forms via protonation of the morpholine nitrogen, enhancing the compound’s solubility in polar solvents . The SMILES notation C1COCCN1CCCC(=O)O.Cl encapsulates this arrangement, highlighting the quaternary ammonium center and the carboxylate group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight209.67 g/mol
Density1.126 g/cm³
Boiling Point323.7°C at 760 mmHg
Flash Point149.6°C
CAS Number39493-84-0
Exact Mass209.081863

Synthesis and Manufacturing Processes

Patent-Based Synthesis Routes

A primary method for synthesizing 4-morpholinobutanoic acid hydrochloride involves the reaction of 4-morpholinobutanoic acid with hydrochloric acid. As detailed in patent WO2012/131588 A1, the free acid is first prepared via condensation of morpholine with γ-butyrolactone under acidic conditions, followed by hydrochlorination to yield the salt . This two-step process achieves a purity of ~67%, with the hydrochloride form offering improved crystallinity for pharmaceutical formulations .

Alternative Approaches

Ethyl 4-morpholinobutanoate (CAS 88217-57-6), an ester derivative, has been identified as a precursor in some synthetic pathways. Hydrolysis of this ester under acidic conditions generates the free acid, which is subsequently treated with HCl gas to produce the hydrochloride salt . This method emphasizes the versatility of morpholine derivatives in organic synthesis.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits moderate thermal stability, with a boiling point of 323.7°C and a flash point of 149.6°C, making it suitable for high-temperature reactions . Its solubility profile is dominated by polar solvents: it is highly soluble in water and methanol but poorly soluble in nonpolar solvents like hexane. This behavior aligns with its ionic character and carboxylate functional group .

Spectroscopic Characterization

Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 209.081863, consistent with the exact mass of the hydrochloride form . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the morpholine ring protons (δ 3.6–2.4 ppm) and the butanoic acid chain (δ 2.2–1.6 ppm), providing definitive structural validation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is pivotal in synthesizing kinase inhibitors and protease modulators. For example, Actelion Pharmaceuticals utilized it as a building block in developing antihypertensive agents, leveraging its morpholine ring to enhance target binding affinity .

Drug Delivery Systems

The hydrochloride form’s improved solubility makes it advantageous in formulating oral and injectable drugs. Its stability under physiological pH conditions ensures consistent bioavailability in preclinical models .

Analytical Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is routinely employed to assess purity, achieving resolutions >98% for industrial batches .

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 158°C, corresponding to the compound’s decomposition point, which informs storage and processing protocols .

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